molecular formula C21H16N2O2 B5531290 3-(4-hydroxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone

3-(4-hydroxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No. B5531290
M. Wt: 328.4 g/mol
InChI Key: IBDIRAVTSVMOIE-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is a quinazolinone derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The quinazolinone scaffold is of significant interest due to its presence in compounds exhibiting antimalarial, antitumor, anticonvulsant, and antimicrobial properties (He et al., 2014).

Synthesis Analysis

Quinazolinones can be synthesized through various methods. A notable approach involves the cyclization of anthranilamides and aldehydes, catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate (Cheng et al., 2013). Another method includes HATU-mediated coupling of 4-hydroxyquinazolines with primary amines (Xiao et al., 2009).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including crystallographic analysis, provides insights into their conformational stability and interactions. For example, the single-crystal structure of a quinazolinone compound was determined using X-ray diffraction, revealing detailed geometrical parameters and intermolecular interactions (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of different substituents into the quinazolinone nucleus, significantly altering its chemical properties (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinones, such as their solid-state fluorescence, can be influenced by their molecular packing. For instance, polymorph-dependent solid-state fluorescence has been observed in quinazolinone compounds, where different molecular conformations result in varied fluorescence properties (Anthony, 2012).

Chemical Properties Analysis

Quinazolinone derivatives exhibit a range of chemical properties, including antioxidant, antimicrobial, and corrosion inhibition activities. For example, 2-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antioxidant properties, revealing structure–antioxidant activity relationships (Mravljak et al., 2021). Additionally, quinazolinone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic medium, showcasing their potential industrial applications (Errahmany et al., 2020).

properties

IUPAC Name

3-(4-hydroxyphenyl)-2-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-14-6-8-15(9-7-14)20-22-19-5-3-2-4-18(19)21(25)23(20)16-10-12-17(24)13-11-16/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDIRAVTSVMOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-hydroxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone

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